molecular formula C9H7ClO4 B13795252 [2-(Chlorocarbonyl)phenoxy]acetic acid CAS No. 702693-77-4

[2-(Chlorocarbonyl)phenoxy]acetic acid

Cat. No.: B13795252
CAS No.: 702693-77-4
M. Wt: 214.60 g/mol
InChI Key: ZWLUOLDAQUUBGB-UHFFFAOYSA-N
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Description

[2-(Chlorocarbonyl)phenoxy]acetic acid is a chlorinated phenoxyacetic acid derivative characterized by a chlorocarbonyl (-COCl) group at the 2-position of the phenoxy ring, which is attached to an acetic acid moiety. This functional group confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly for acylations or coupling reactions.

Properties

IUPAC Name

2-(2-carbonochloridoylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLUOLDAQUUBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664432
Record name [2-(Chlorocarbonyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702693-77-4
Record name [2-(Chlorocarbonyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chlorocarbonyl)phenoxy]acetic acid typically involves the reaction of phenoxyacetic acid with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorocarbonyl derivative .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety when handling hazardous reagents like phosgene .

Mechanism of Action

The mechanism of action of [2-(Chlorocarbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenoxy ring, which significantly influence reactivity, solubility, and biological activity.

Table 1: Structural and Physical Properties of Analogous Compounds
Compound Name Molecular Formula Substituent(s) Molecular Weight Melting Point (°C) Key Properties/Applications Reference
[2-(Chlorocarbonyl)phenoxy]acetic acid C₉H₇ClO₄ 2-COCl 214.6 (calc.) N/A High reactivity for acylations N/A
2-Chlorophenoxyacetic acid C₈H₇ClO₃ 2-Cl 186.59 134–138 Herbicide intermediate
2-[2-(4-Chlorophenoxy)phenyl]acetic acid C₁₄H₁₁ClO₃ 2-(4-Cl-phenoxy) 262.69 N/A Pharmaceutical intermediate (98% purity)
(4-Chloro-2-methylphenoxy)acetic acid (MCPA) C₉H₉ClO₃ 4-Cl, 2-CH₃ 200.6 N/A Herbicide; pKa = 3.73; pH-dependent solubility
Aceclofenac C₁₆H₁₃Cl₂NO₄ 2-(2,6-dichloroanilino)phenyl 354.2 N/A NSAID (COX-2 inhibitor)
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid C₁₄H₁₆N₂O₅ 4-acetamido (2-oxopyrrolidin) 292.29 127–129 AP-M inhibitor (99% yield)

Solubility and Acidity

  • pH-Dependent Solubility: MCPA exhibits solubility ranging from 395 mg/L (pH 1) to 320,100 mg/L (pH 9), attributed to its carboxylic acid group. The chlorocarbonyl group in the target compound may reduce water solubility but enhance organic solvent compatibility .
  • Acidity: The pKa of MCPA is 3.73, comparable to other phenoxyacetic acids. The electron-withdrawing -COCl group in this compound likely lowers its pKa further, increasing acidity .

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